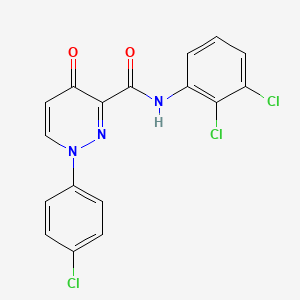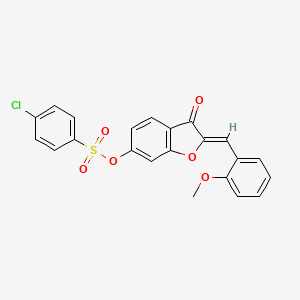![molecular formula C33H35N5O B12218156 7-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12218156.png)
7-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring, a diphenylmethoxy group, and a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the pyrazolopyrimidine core with a piperazine derivative, often under reflux conditions.
Attachment of the Diphenylmethoxy Group: This is typically done through nucleophilic substitution reactions, where the diphenylmethoxy group is introduced using suitable reagents and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.
Diphenylmethoxy Derivatives: Compounds with the diphenylmethoxy group attached to different cores.
Uniqueness
The uniqueness of 7-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C33H35N5O |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
7-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C33H35N5O/c1-25-24-30(38-33(34-25)31(26(2)35-38)27-12-6-3-7-13-27)37-20-18-36(19-21-37)22-23-39-32(28-14-8-4-9-15-28)29-16-10-5-11-17-29/h3-17,24,32H,18-23H2,1-2H3 |
InChI Key |
VTWBBBXOGCYCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC(C4=CC=CC=C4)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12218077.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12218079.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B12218091.png)
![4-[3-(2-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12218097.png)
![(2E)-3-(2-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12218098.png)
![3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12218104.png)
![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl-](/img/structure/B12218112.png)
![1-(3-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12218118.png)
![4-[5-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B12218126.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12218128.png)
![1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12218141.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12218145.png)


